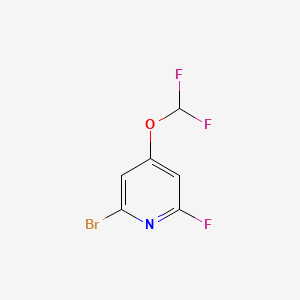

2-Bromo-4-difluoromethoxy-6-fluoropyridine

Beschreibung

2-Bromo-4-difluoromethoxy-6-fluoropyridine is a halogenated pyridine derivative featuring bromine at position 2, a difluoromethoxy group at position 4, and fluorine at position 6. This compound is structurally distinct due to its trifunctional substitution pattern, which influences its electronic properties and reactivity. Pyridine derivatives with halogen and alkoxy substituents are widely used in pharmaceutical and agrochemical synthesis, particularly as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) or as building blocks for bioactive molecules. The presence of fluorine and bromine enhances electrophilicity at specific positions, making it a versatile substrate for further functionalization.

Eigenschaften

IUPAC Name |

2-bromo-4-(difluoromethoxy)-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJFONYDZYYDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Bromo-4-difluoromethoxy-6-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine and difluoromethoxy groups, which may enhance its reactivity and interactions with biological targets. This article explores the biological activity of 2-Bromo-4-difluoromethoxy-6-fluoropyridine, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-difluoromethoxy-6-fluoropyridine is C7H4BrF3N, and it possesses a molecular weight of approximately 227.01 g/mol. The presence of multiple electronegative fluorine atoms significantly influences its chemical properties, making it an interesting candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrF3N |

| Molecular Weight | 227.01 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Bromo-4-difluoromethoxy-6-fluoropyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can undergo nucleophilic substitution reactions, allowing the compound to modulate enzyme activity or receptor function.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways that affect various physiological functions.

Biological Activity

Research indicates that 2-Bromo-4-difluoromethoxy-6-fluoropyridine exhibits significant biological activity, particularly in the context of drug discovery. Its structural features allow it to engage with various biological targets.

Key Findings:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation through specific molecular interactions.

- Antimicrobial Properties: There are indications that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm this effect.

Case Studies

Several studies have explored the biological activities of similar compounds within the pyridine family, providing insights into the potential applications of 2-Bromo-4-difluoromethoxy-6-fluoropyridine.

-

Study on Fluorinated Pyridines:

- Research demonstrated that fluorinated pyridines can significantly enhance binding affinity to target proteins compared to their non-fluorinated counterparts. This suggests that 2-Bromo-4-difluoromethoxy-6-fluoropyridine could similarly exhibit improved interactions with biological targets .

-

Anticancer Research:

- A study investigating a related compound showed that fluorinated derivatives could inhibit tumor growth in vitro by disrupting cell cycle progression . This provides a potential avenue for exploring the anticancer efficacy of 2-Bromo-4-difluoromethoxy-6-fluoropyridine.

Future Directions

The unique structure of 2-Bromo-4-difluoromethoxy-6-fluoropyridine positions it as a promising candidate for further pharmacological studies. Future research should focus on:

- In vivo Studies: To evaluate the therapeutic potential and safety profile in animal models.

- Mechanistic Studies: To elucidate the specific molecular pathways affected by this compound.

- Synthesis of Derivatives: To explore modifications that may enhance its biological activity or selectivity towards specific targets.

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

- Target Compound : The 4-difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing, reducing electron density at the pyridine ring and enhancing electrophilicity at positions 2 and 6. Fluorine at position 6 further stabilizes the ring through inductive effects.

- 3-Amino-2-bromo-6-methoxypyridine (CAS 1196152-34-7): The amino group at position 3 increases electron density, making bromine less reactive in cross-coupling reactions but improving solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

- The target compound’s bromine at position 2 is primed for Suzuki-Miyaura coupling. Its electron-deficient ring facilitates oxidative addition with palladium catalysts.

- Comparison: Methoxy-substituted analogs (e.g., CAS 909720-21-4) exhibit slower coupling rates due to reduced electrophilicity at bromine. Amino-substituted derivatives (e.g., CAS 1196152-34-7) may require protecting groups to prevent catalyst poisoning.

Physicochemical Properties

| Property | Target Compound | 2-Bromo-6-(difluoromethoxy)pyridine | 3-Amino-2-bromo-6-methoxypyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 259.0 (calculated) | 224.0 | 217.0 |

| Lipophilicity (LogP) | ~2.1 (estimated) | ~1.8 | ~0.5 (due to -NH₂) |

| Solubility | Low in water, high in DMSO | Moderate in THF | High in polar aprotic solvents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.